molecular formula C19H23FN4O2S B14937162 5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide

5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide

Cat. No.: B14937162
M. Wt: 390.5 g/mol
InChI Key: IEUFXJOZZWCFID-UHFFFAOYSA-N
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Description

This compound features a 4-(4-fluorophenyl)piperazine moiety linked via a 5-oxopentanamide chain to a (2E)-4-methyl-1,3-thiazol-2(3H)-ylidene group. The piperazine ring is a common pharmacophore in central nervous system (CNS) and antifungal agents, while the thiazole ring enhances metabolic stability and bioavailability. The 4-fluorophenyl substituent contributes to lipophilicity and receptor-binding specificity .

Properties

Molecular Formula

C19H23FN4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopentanamide

InChI

InChI=1S/C19H23FN4O2S/c1-14-13-27-19(21-14)22-17(25)3-2-4-18(26)24-11-9-23(10-12-24)16-7-5-15(20)6-8-16/h5-8,13H,2-4,9-12H2,1H3,(H,21,22,25)

InChI Key

IEUFXJOZZWCFID-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. The piperazine ring is often synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone or aldehyde. The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and piperazine ring are critical for binding to these targets, while the thiazole ring may play a role in modulating the compound’s activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Piperazine-Based Derivatives with Aryl Substituents

Several analogs share the 4-arylpiperazin-1-yl scaffold but differ in substituents or heterocyclic components:

Compound Name Key Structural Differences Biological Activity/Notes Reference
PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide) Triazole instead of thiazole; difluorophenyl Potent inhaled antifungal agent (aspergillosis)
Compound 21 () Triazine core; 2-fluorophenylpiperazine Synthesized for antitumor evaluation
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one Thiazol-4-one core; chlorophenyl No activity specified (commercial availability)
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide Thiadiazole instead of thiazole Structural analog with uncharacterized activity

Key Observations :

  • Heterocyclic Modifications : Replacement of the thiazole with triazole (PC945) or thiadiazole () alters target selectivity. PC945’s triazole enhances antifungal activity via cytochrome P450 inhibition .
  • Aryl Substituent Effects : Fluorophenyl groups improve metabolic stability compared to chlorophenyl or nitrophenyl analogs .

Thiazole-Containing Analogs

Compounds with similar 1,3-thiazol-2(3H)-ylidene moieties but divergent piperazine substituents:

Compound Name () Piperazine Substituent Activity
11b (5-{[4-(4-Bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl...) Bromophenyl Anti-inflammatory, low ulcerogenicity
11c (5-{[4-(4-Chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl...) Chlorophenyl Anti-inflammatory, moderate activity

Key Observations :

  • Halogenated Aryl Groups : Bromo- and chlorophenyl analogs exhibit anti-inflammatory properties, suggesting the target compound may share similar applications .
  • Thiazole vs. Thiazol-4-one : The conjugated thiazol-4-one in reduces reactivity compared to the imine in the target compound .

Pentanamide-Linked Piperazine Derivatives

Compound Name () Piperazine Substituent Heterocyclic Partner
5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide 2,3-Dichlorophenyl Quinoline
Target Compound 4-Fluorophenyl 4-Methyl-1,3-thiazol-2-ylidene

Key Observations :

  • Chlorophenyl vs. Fluorophenyl : Dichlorophenyl analogs () likely exhibit higher lipophilicity but reduced metabolic stability compared to fluorophenyl derivatives.
  • Quinoline vs. Thiazole: Quinoline’s planar structure may enhance DNA intercalation, whereas thiazole improves solubility .

Physicochemical Properties

  • LogP : Fluorophenylpiperazine derivatives generally exhibit LogP values between 3.5–4.5, optimizing blood-brain barrier penetration .
  • Synthetic Yields : Piperazine-thiazole hybrids (e.g., ) are synthesized in 24–51% yields via nucleophilic substitution or condensation .

Biological Activity

The compound 5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Piperazine moiety : Known for its diverse biological activities, piperazine derivatives often exhibit antipsychotic and antidepressant effects.
  • Thiazole ring : This heterocyclic structure is associated with various pharmacological properties, including anticancer and antimicrobial activities.
  • Fluorophenyl group : The presence of fluorine can enhance lipophilicity and biological activity.

Structural Formula

The structural formula of the compound is represented as follows:

C17H20FN4OS\text{C}_{17}\text{H}_{20}\text{F}\text{N}_{4}\text{O}\text{S}

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant antitumor properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. Research indicates that thiazole derivatives can interact with cellular pathways involved in apoptosis and cell proliferation.

  • Case Study : A study evaluated a series of thiazole derivatives against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. One particular derivative demonstrated an IC50 value of less than 10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Compounds with piperazine and thiazole functionalities have also been investigated for their antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

  • Research Findings : In a comparative study, thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing an IC50 in the low micromolar range .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE) and urease. Compounds similar to the one under investigation were found to possess significant inhibitory effects on these enzymes.

Compound NameTarget EnzymeIC50 (µM)
Compound AAChE2.14
Compound BUrease0.63

This table highlights the potency of certain derivatives in inhibiting critical enzymes involved in various physiological processes .

The biological activity of this compound is likely mediated through multiple pathways:

  • Apoptosis Induction : Thiazole derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Interaction : The piperazine component may facilitate interactions with neurotransmitter systems, influencing both central nervous system activity and peripheral enzyme function.
  • Membrane Disruption : The lipophilic nature of the fluorophenyl group can enhance membrane permeability, allowing for greater intracellular drug concentrations.

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